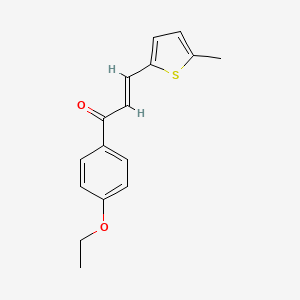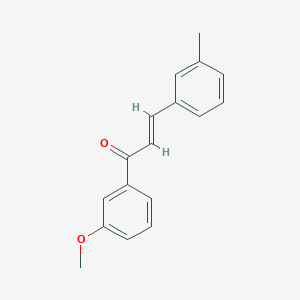
(2E)-1-(3-Methoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-1-(3-Methoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one, often referred to as 3MP, is a compound that has been studied for its potential applications in scientific research and development. This compound is a member of a larger class of compounds known as phenylpropenes, which are characterized by a phenyl ring connected to a double bond. 3MP has been studied for its ability to act as an inhibitor or activator of certain enzymes, as well as its potential to act as a therapeutic agent.
科学的研究の応用
3MP has been studied for its potential applications in scientific research. For example, 3MP has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the transmission of nerve impulses. In addition, 3MP has also been studied for its potential to act as an activator of certain enzymes, such as the enzyme tyrosinase, which is involved in the synthesis of melanin.
作用機序
The mechanism of action of 3MP is not fully understood. However, it is believed that 3MP binds to the active site of certain enzymes, either inhibiting or activating them depending on the enzyme in question. In addition, 3MP has also been shown to bind to certain receptors in the body, such as the serotonin receptor, which may explain its potential therapeutic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3MP are still being studied. However, preliminary studies have shown that 3MP may have potential therapeutic effects, such as the ability to reduce inflammation and pain. In addition, 3MP has also been shown to have potential anti-cancer effects, as well as the potential to reduce the risk of cardiovascular disease.
実験室実験の利点と制限
The advantages of using 3MP in lab experiments include its relative ease of synthesis, its low cost, and its potential to act as an inhibitor or activator of certain enzymes. However, there are also some limitations to using 3MP in lab experiments, such as its relatively low solubility in water, which can make it difficult to use in certain experiments. In addition, 3MP is also not very stable, and its effects may be reduced over time.
将来の方向性
The potential applications of 3MP are still being explored, and there are many possible future directions for research. For example, further research could be conducted to explore the potential therapeutic effects of 3MP, as well as its potential to act as an inhibitor or activator of certain enzymes. In addition, further research could also be conducted to explore the mechanism of action of 3MP in more detail, as well as its potential to interact with other compounds in the body. Finally, further research could be conducted to explore the potential applications of 3MP in the development of new drugs or treatments.
合成法
3MP can be synthesized using a variety of methods. The most common method is a three-step reaction involving the reaction of 3-methylbenzaldehyde with ethyl acetoacetate, followed by the reaction of the resulting product with 3-methoxybenzaldehyde, and finally, the reaction of the resulting product with sodium hydroxide. This method yields 3MP in a relatively pure form, and is relatively simple to execute.
特性
IUPAC Name |
(E)-1-(3-methoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O2/c1-13-5-3-6-14(11-13)9-10-17(18)15-7-4-8-16(12-15)19-2/h3-12H,1-2H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTCNZVQXBFFXBD-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=CC(=O)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C/C(=O)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(Methoxy)(phenyl)]carbene chromium pentacarbonyl](/img/structure/B6363483.png)
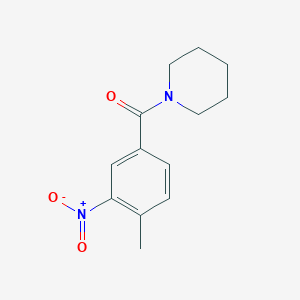
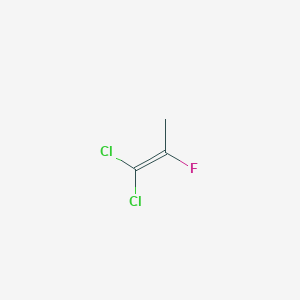
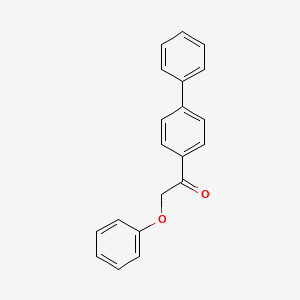
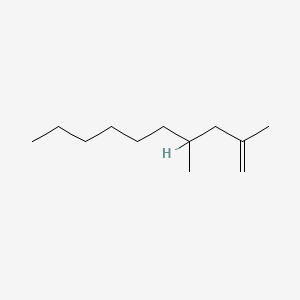
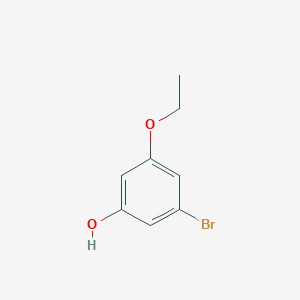

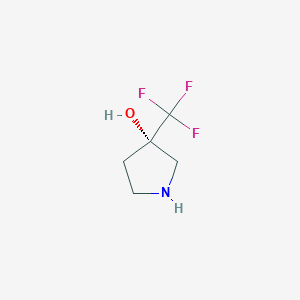


![10-Bromo-3-(4-chlorophenyl)spiro[1,3-thiazolidine-2,3'-indoline]-4,7-dione](/img/structure/B6363551.png)

